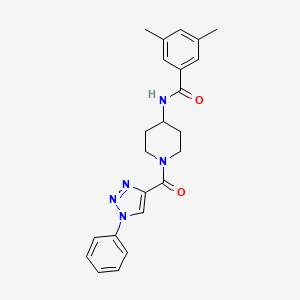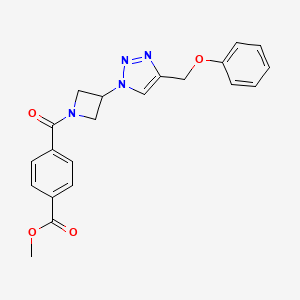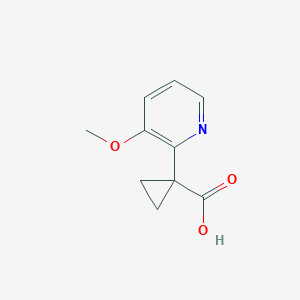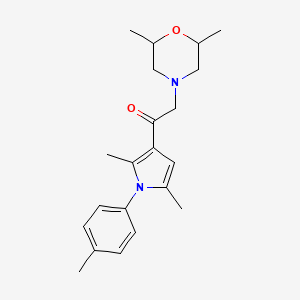![molecular formula C10H7N3OS B2532563 5-tioxo-5,6-dihidroimidazo[1,2-c]quinazolin-2(3H)-ona CAS No. 188250-53-5](/img/structure/B2532563.png)
5-tioxo-5,6-dihidroimidazo[1,2-c]quinazolin-2(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Análisis Bioquímico
Biochemical Properties
5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one has been found to interact with key enzymes and proteins in biochemical reactions . It has shown inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), suggesting its potential role in regulating these enzymes .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It has shown potent antiproliferative activities against K562 and Hut78 in cellular assays . This suggests that 5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an inhibitor for PI3K and HDAC, which are key enzymes in cellular signaling and gene expression .
Metabolic Pathways
5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one is involved in the PI3K signaling pathway
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid . The reaction conditions often require refluxing in ethanol or other suitable solvents to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for 5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Mecanismo De Acción
The mechanism of action of 5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), leading to the disruption of cellular signaling pathways involved in cell proliferation and survival . This dual inhibition mechanism makes it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydroimidazo[1,2-c]quinazoline: Another member of the imidazoquinazoline family with similar biological activities.
Thiazolo[2,3-b]quinazoline: Known for its antifungal and antioxidant properties.
Uniqueness
5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one stands out due to its dual inhibition of HDAC and PI3K, which is not commonly observed in other similar compounds. This unique mechanism of action enhances its potential as a therapeutic agent, particularly in cancer treatment .
Propiedades
IUPAC Name |
5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c14-8-5-13-9(12-8)6-3-1-2-4-7(6)11-10(13)15/h1-4H,5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRQJYDINGPXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C3C=CC=CC3=NC(=S)N21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid](/img/new.no-structure.jpg)
![6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2532481.png)
![Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2532483.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2532484.png)
![2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-nitrobenzoate](/img/structure/B2532487.png)
![(2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid](/img/structure/B2532489.png)

![1,7-dimethyl-3-phenethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2532491.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2532494.png)


![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2532500.png)

